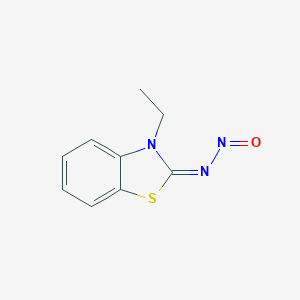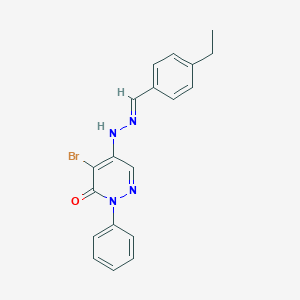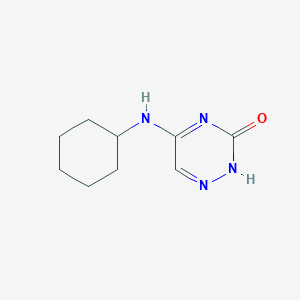![molecular formula C17H17BrO3 B241236 2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B241236.png)
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid is an organic compound with the molecular formula C17H17BrO3 It is a derivative of phenoxyacetic acid, where the phenyl group is substituted with a bromine atom and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid typically involves the following steps:
Bromination: The starting material, 4-isopropylphenol, undergoes bromination to introduce a bromine atom at the 2-position.
Phenoxyacetic Acid Formation: The brominated product is then reacted with phenoxyacetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Phenoxyacetic Acid: The parent compound, lacking the bromine and isopropyl substitutions.
2-Bromo-4-methoxyphenoxyacetic Acid: A similar compound with a methoxy group instead of an isopropyl group.
4-Isopropylphenoxyacetic Acid: A derivative without the bromine substitution.
Uniqueness
2-[2-bromo-4-(propan-2-yl)phenoxy]-2-phenylacetic acid is unique due to the presence of both bromine and isopropyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C17H17BrO3 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
2-(2-bromo-4-propan-2-ylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C17H17BrO3/c1-11(2)13-8-9-15(14(18)10-13)21-16(17(19)20)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,19,20) |
InChIキー |
IGSBLCRDMUDWBG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)
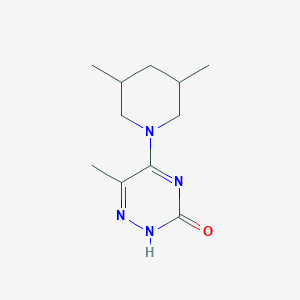
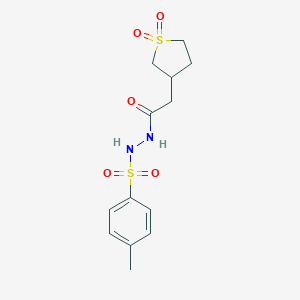
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
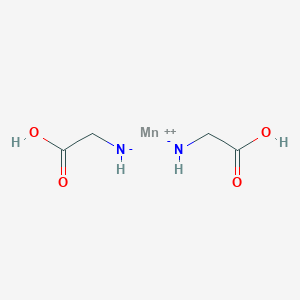
![2-(2-NITROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B241170.png)
![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
